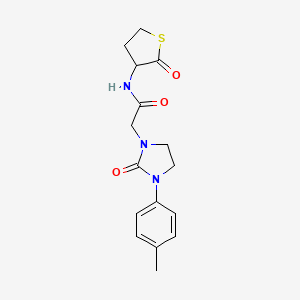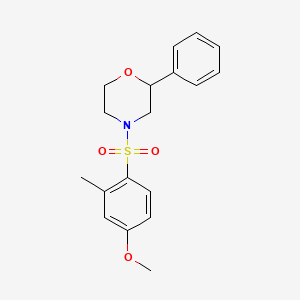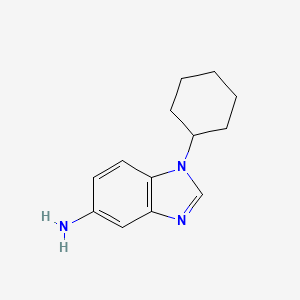![molecular formula C12H23N3O3 B2697336 Propan-2-yl 4-[(dimethylcarbamoyl)amino]piperidine-1-carboxylate CAS No. 2094318-09-7](/img/structure/B2697336.png)
Propan-2-yl 4-[(dimethylcarbamoyl)amino]piperidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propan-2-yl 4-[(dimethylcarbamoyl)amino]piperidine-1-carboxylate, commonly known as DMCP, is a synthetic compound with potential applications in scientific research. DMCP is a derivative of piperidine, a cyclic amine commonly used in the synthesis of pharmaceuticals and other organic compounds. In
Mécanisme D'action
The mechanism of action of DMCP involves its ability to selectively inhibit the reuptake of dopamine and norepinephrine. This results in an increase in the concentration of these neurotransmitters in the synaptic cleft, leading to enhanced neurotransmission and physiological effects.
Biochemical and Physiological Effects:
DMCP has been shown to have a number of biochemical and physiological effects in animal models. These include increased locomotor activity, enhanced cognitive function, and altered responses to stress. DMCP has also been shown to have potential antidepressant and anxiolytic effects, although further research is needed to fully understand these effects.
Avantages Et Limitations Des Expériences En Laboratoire
DMCP has several advantages for use in laboratory experiments. It is a highly selective inhibitor of dopamine and norepinephrine reuptake, making it a useful tool for investigating the role of these neurotransmitters in various physiological processes. DMCP is also relatively easy to synthesize and purify, making it accessible to researchers. However, DMCP has some limitations as well. It is not a natural compound, and its effects on the brain may not fully reflect the effects of endogenous neurotransmitters. In addition, DMCP may have off-target effects on other neurotransmitter systems, which could complicate its use in certain experiments.
Orientations Futures
There are several potential future directions for research involving DMCP. One area of interest is the development of DMCP-based therapies for depression, anxiety, and other psychiatric disorders. Another potential direction is the investigation of the role of dopamine and norepinephrine in various physiological processes, including learning and memory, reward processing, and stress response. Finally, further research is needed to fully understand the potential advantages and limitations of DMCP as a tool for investigating neurotransmitter systems in the brain.
Méthodes De Synthèse
DMCP can be synthesized using a multi-step process involving the reaction of piperidine with various reagents. One common method involves the reaction of piperidine with dimethylcarbamoyl chloride, followed by the addition of isopropyl chloroformate and triethylamine. The resulting product is DMCP, which can be purified and isolated using standard laboratory techniques.
Applications De Recherche Scientifique
DMCP has potential applications in scientific research, particularly in the study of neurotransmitter systems in the brain. DMCP has been shown to selectively inhibit the reuptake of dopamine and norepinephrine, two important neurotransmitters involved in mood regulation and other physiological processes. This makes DMCP a potential tool for investigating the role of these neurotransmitters in various diseases and disorders, including depression, anxiety, and addiction.
Propriétés
IUPAC Name |
propan-2-yl 4-(dimethylcarbamoylamino)piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N3O3/c1-9(2)18-12(17)15-7-5-10(6-8-15)13-11(16)14(3)4/h9-10H,5-8H2,1-4H3,(H,13,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLOIHVNZXRWIEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)N1CCC(CC1)NC(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Propan-2-yl 4-[(dimethylcarbamoyl)amino]piperidine-1-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-((5-bromothiophen-2-yl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2697255.png)
![7-ethyl-3,4,9-trimethyl-1-[(3-methylphenyl)methyl]-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2697257.png)
![6-[4-(2-Fluorophenyl)sulfonyl-1,4-diazepan-1-yl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2697258.png)


![3-Benzyl-8-((4-methoxyphenyl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2697264.png)


![N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3-fluorobenzamide hydrochloride](/img/structure/B2697269.png)
![2-(8-((3-fluorophenyl)thio)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(3-(methylthio)phenyl)acetamide](/img/structure/B2697270.png)


